molecular formula C10H20BrNO2 B15314678 Tert-butyl 2-bromoethyl(isopropyl)carbamate

Tert-butyl 2-bromoethyl(isopropyl)carbamate

Cat. No.: B15314678
M. Wt: 266.18 g/mol
InChI Key: JYQYRUIKTLOJGT-UHFFFAOYSA-N
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Description

tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a tert-butyl group, a bromoethyl group, and an isopropyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethanol and isopropylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common for carbamates.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thiols can be formed.

    Hydrolysis Products: The hydrolysis of the carbamate yields isopropylamine and 2-bromoethanol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism of carbamate-containing drugs.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity. Carbamates are known for their use in the development of drugs such as acetylcholinesterase inhibitors.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate
  • tert-butyl N-(2-iodoethyl)-N-(propan-2-yl)carbamate
  • tert-butyl N-(2-fluoroethyl)-N-(propan-2-yl)carbamate

Uniqueness

The presence of the bromoethyl group in tert-butyl N-(2-bromoethyl)-N-(propan-2-yl)carbamate imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the isopropyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Properties

Molecular Formula

C10H20BrNO2

Molecular Weight

266.18 g/mol

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-propan-2-ylcarbamate

InChI

InChI=1S/C10H20BrNO2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7H2,1-5H3

InChI Key

JYQYRUIKTLOJGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCBr)C(=O)OC(C)(C)C

Origin of Product

United States

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